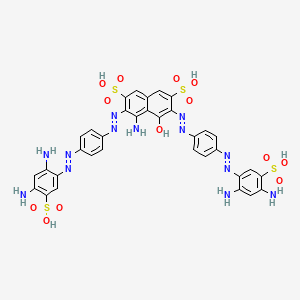
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-((2,4-diamino-5-sulfophenyl)azo)phenyl)azo)-5-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-((2,4-diamino-5-sul fophenyl)azo)phenyl)azo)-5-hydroxy- is a complex organic compound with a molecular formula of C34H29N13O7S2[_{{{CITATION{{{1{2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis [2- [4- [2- (2,4 ](https://cdxappsepagov/oms-substance-registry-services/substance-details/142695){{{CITATION{{{_1{2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis [2- [4- 2- (2,4 ....
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound is synthesized through a multi-step process involving diazotization and azo coupling reactions. The starting materials typically include naphthalenedisulfonic acid, 2,4-diaminobenzenesulfonic acid, and 3-aminophenol. The reaction conditions involve maintaining specific temperatures and pH levels to ensure the formation of the desired azo bonds.
Industrial Production Methods: In an industrial setting, the compound is produced in large batches using continuous flow reactors. The process involves precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other suitable methods to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[2 ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium dithionite are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Formation of sulfonyl groups.
Reduction: Reduction of azo bonds to amine groups.
Substitution: Introduction of different functional groups.
Wissenschaftliche Forschungsanwendungen
The compound finds applications in various fields, including chemistry, biology, medicine, and industry[_{{{CITATION{{{_3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[2 ....
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions[_{{{CITATION{{{3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[[2 ...](https://www.chemspider.com/Chemical-Structure.13657666.html). Biology: The compound is utilized in biological staining and imaging techniques[{{{CITATION{{{3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[[2 ...](https://www.chemspider.com/Chemical-Structure.13657666.html). Medicine: {{{CITATION{{{3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[[2 ...](https://www.chemspider.com/Chemical-Structure.13657666.html). Industry: The primary use of the compound is as a synthetic dye in textiles, leather, and paper industries[{{{CITATION{{{_1{2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis [2- [4- 2- (2,4 ....
Wirkmechanismus
The compound exerts its effects through its interaction with molecular targets and pathways. The azo bonds and sulfonic acid groups play a crucial role in its mechanism of action. The specific pathways involved depend on the application, such as binding to cellular receptors in biological systems or acting as a catalyst in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Direct Blue 6
Direct Red 28
Direct Yellow 11
Uniqueness: 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-((2,4-diamino-5-sul fophenyl)azo)phenyl)azo)-5-hydroxy- is unique due to its complex structure and the presence of multiple azo and sulfonic acid groups, which contribute to its diverse applications and reactivity.
Eigenschaften
CAS-Nummer |
73944-13-5 |
|---|---|
Molekularformel |
C34H29N13O13S4 |
Molekulargewicht |
955.9 g/mol |
IUPAC-Name |
4-amino-3,6-bis[[4-[(2,4-diamino-5-sulfophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H29N13O13S4/c35-20-11-22(37)26(61(49,50)51)13-24(20)44-40-16-1-5-18(6-2-16)42-46-32-28(63(55,56)57)9-15-10-29(64(58,59)60)33(34(48)30(15)31(32)39)47-43-19-7-3-17(4-8-19)41-45-25-14-27(62(52,53)54)23(38)12-21(25)36/h1-14,48H,35-39H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60) |
InChI-Schlüssel |
FXXFIMKBSJLZJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)S(=O)(=O)O)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)N=NC6=CC(=C(C=C6N)N)S(=O)(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dimethylamino)methyl]-2-methylphenol](/img/structure/B15347928.png)
![2-[[4-[(2,5-Dichlorophenyl)azo]-3-methylphenyl]ethylamino]ethanol](/img/structure/B15347930.png)
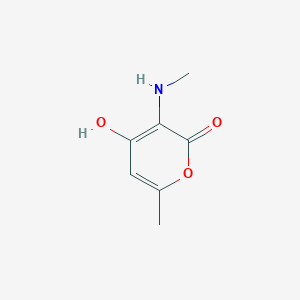
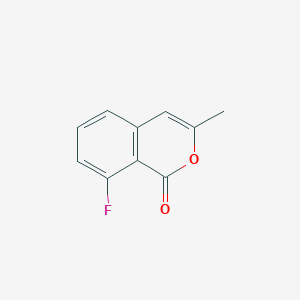
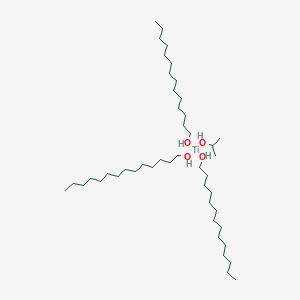
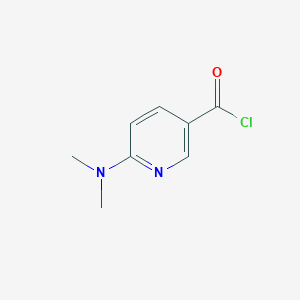
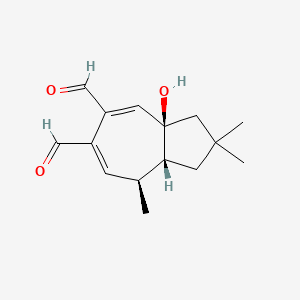



![1-(Diethylamino)-3-[2-(diethylamino)-1-[[(2-ethylpentyl)oxy]methyl]ethoxy]propan-2-OL dihydrochloride](/img/structure/B15347974.png)
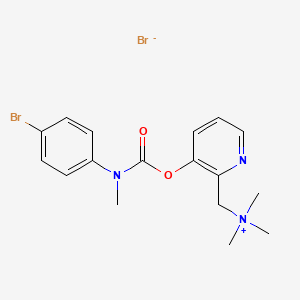
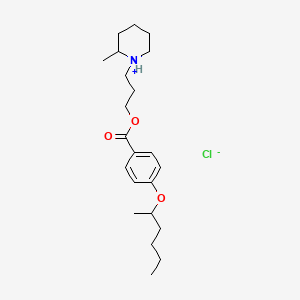
![3-(Ethylamino)-4-methyl-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15347992.png)
